Aluminosilicate

Vue d'ensemble

Description

Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)

Applications De Recherche Scientifique

Amélioration des Matériaux de Construction

Les aluminosilicates sont utilisés pour créer des matériaux activés par les alcalis (MAA), qui servent de matériaux de liaison alternatifs au ciment Portland. Cette application est cruciale pour une construction durable, car elle contribue à réduire l’empreinte carbone associée aux structures en béton. Le processus implique le recyclage de déchets solides à base d’aluminosilicates comme les scories de haut fourneau et les cendres volantes par activation alcaline . Cependant, des défis tels que le retrait, le fluage et la carbonatation doivent être relevés pour améliorer les performances des MAA .

Isolation à Haute Température

Dans le domaine de l’isolation thermique, les fibres d’this compound sont reconnues pour leur capacité à résister à des températures élevées, ce qui les rend appropriées pour des applications allant jusqu’à 1150 °C ou même plus . Ces fibres sont utilisées dans les industries qui nécessitent une isolation contre la chaleur extrême, comme l’aérospatiale et la défense .

Catalyse

Les aluminosilicates jouent un rôle important en catalyse, où la recherche actuelle vise à améliorer leurs performances catalytiques. Les efforts sont axés sur l’étude du rôle des cations extra-réseau et sur le développement de méthodes de synthèse pour des structures et des compositions adaptées afin d’améliorer leur efficacité dans diverses réactions chimiques .

Immobilisation des Déchets

L’immobilisation à long terme des déchets est une autre application importante des verres d’this compound. Ces matériaux sont étudiés pour leur potentiel de confinement et de stockage sûrs des déchets dangereux, empêchant ainsi la contamination de l’environnement .

Composites à Base de Fibres de Verre

Les verres d’this compound sont utilisés dans la production de composites à base de fibres de verre. Ces composites sont essentiels dans diverses applications technologiques, telles que la création de milieux de gain laser de haute puissance, les écrans plats et les piles à combustible à oxyde solide. Les propriétés des verres d’this compound les rendent adaptés à ces applications de pointe .

Systèmes de Filtration

Les fibres d’this compound sont également utilisées dans les systèmes de filtration à haute température. Leurs caractéristiques physicochimiques leur permettent de filtrer les contaminants à des températures où d’autres matériaux pourraient échouer. Cette application est particulièrement pertinente dans les procédés industriels qui mettent en jeu des gaz ou des liquides chauds .

Mécanisme D'action

Target of Action

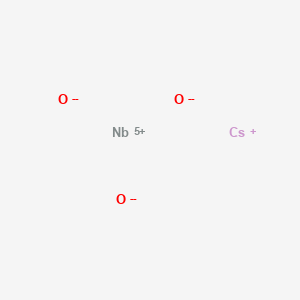

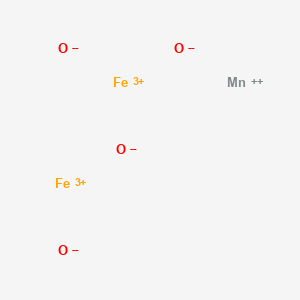

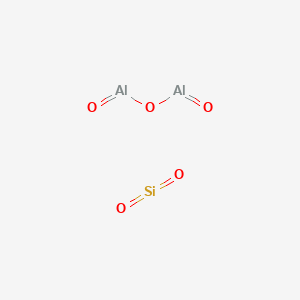

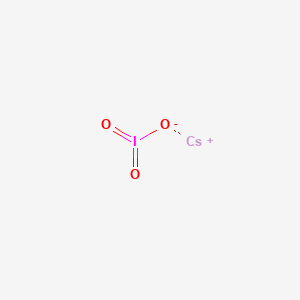

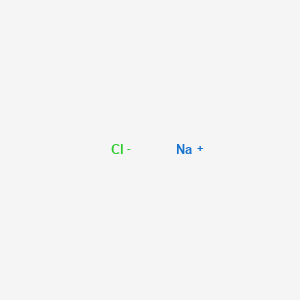

Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The primary targets of this compound are the associate cations, commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, the associate cations. Specifically, the this compound minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This interaction results in significant changes in the structure and properties of the material.

Biochemical Pathways

The biochemical pathways affected by this compound involve the growth of this compound oligomers concomitant to the decondensation of silicate entities during the initial step of the reaction . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous this compound nanoparticles .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the form of Zeolite A, has been studied in beagle dogs . The study found that the mean plasma silicon area under the curve (AUC) values were elevated when compared to baseline after administration of the silicon-containing compounds . There was no statistically significant absorption of aluminum from the aluminum-containing treatments .

Result of Action

The result of this compound’s action is the formation of a variety of structures, including zeolites, which are of technical significance as structural materials, catalysts, and reagents . The formation of these structures is influenced by the Si/Al ratio, which provides a means to tune the properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the structural role of Al3+ in this compound melts varies depending on its proportion relative to metal cations and on the electronic properties of this cation .

Propriétés

IUPAC Name |

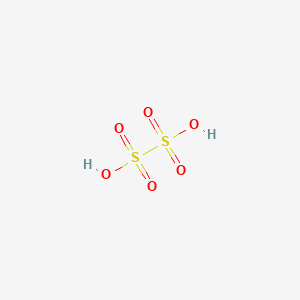

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)